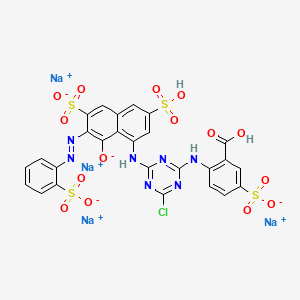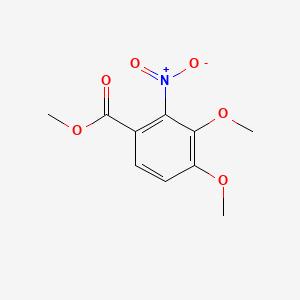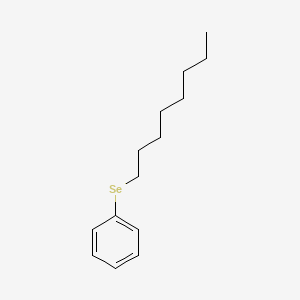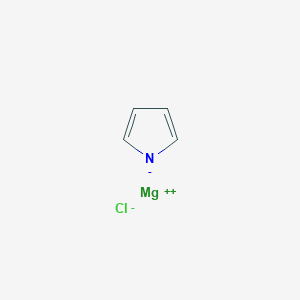![molecular formula C10H12O4 B14478036 (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate CAS No. 69471-70-1](/img/structure/B14478036.png)
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-8-oxabicyclo[321]oct-6-en-1-yl)methyl acetate is a complex organic compound featuring a bicyclic structure with an oxo group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate typically involves a multi-step process. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction is followed by an interrupted Nazarov cyclization to afford diastereomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, catalysts, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for polymers and other materials
作用機序
The mechanism by which (3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the oxo and acetate groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, making it part of the tropane alkaloids family.
Uniqueness
(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse scientific applications.
特性
CAS番号 |
69471-70-1 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC名 |
(3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate |
InChI |
InChI=1S/C10H12O4/c1-7(11)13-6-10-3-2-9(14-10)4-8(12)5-10/h2-3,9H,4-6H2,1H3 |
InChIキー |
UOWHURBHDFJNNB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC12CC(=O)CC(O1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)







![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)

